molecular formula C10H10OS2 B14657220 (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid

Cat. No.: B14657220
M. Wt: 210.3 g/mol
InChI Key: IARUECWBUMBMAF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid is an organic compound characterized by the presence of a hydroxy group, a methylphenyl group, and a dithioic acid moiety

Properties

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid

InChI

InChI=1S/C10H10OS2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6-

InChI Key

IARUECWBUMBMAF-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C(=C/C(=S)S)/O

Canonical SMILES

CC1=CC=CC=C1C(=CC(=S)S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid typically involves the reaction of 2-methylbenzaldehyde with thiourea in the presence of a base, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dithioic acid moiety can be reduced to form thiols.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include ketones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dithioic acid moiety can interact with metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-hydroxy-3-phenylprop-2-enedithioic acid
  • (Z)-3-hydroxy-3-(4-methylphenyl)prop-2-enedithioic acid

Uniqueness

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.